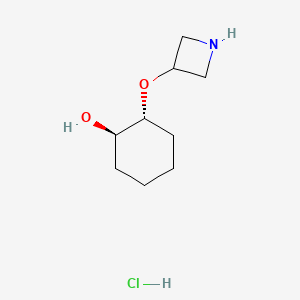

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride” is a chemical compound with the CAS Number: 2126144-43-0 . It has a molecular weight of 207.7 . The compound is a salt .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2.ClH/c11-8-3-1-2-4-9 (8)12-7-5-10-6-7;/h7-11H,1-6H2;1H/t8-,9-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound has a melting point of 253-254 degrees . Other physical and chemical properties are not specified in the available data.Scientific Research Applications

Transformation and Synthesis

One area of research focuses on the transformation of specific azetidinones into various compounds through chemical reactions. For example, trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, prepared via cyclocondensation, were transformed into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH4 in THF. This process involves intermediate steps through 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines, potentially via N-spiro bis-aziridinium intermediates (Mollet, D’hooghe, & de Kimpe, 2011).

Antimicrobial Activity

Azetidinones have been synthesized and tested for their antimicrobial activities. A study conducted involved the cycloaddition of substituted 4,4-benzylidene-anilines to in situ prepared dichloroketenes, producing a variety of 2-azetidinones. These compounds exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Güner, Yildirir, Ozçelik, & Abbasoǧlu, 2000).

Molecular Recognition

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, related to the structural family of (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol, has been utilized as a chiral solvating agent for molecular recognition. It enabled the discrimination of enantiomers of acids via NMR or fluorescence spectroscopy. This method proved efficient for the detection of isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, demonstrating the compound's utility in quantitative determinations for practical applications (Khanvilkar & Bedekar, 2018).

Synthesis of Novel Compounds

Azetidin-2-ones have been explored for the synthesis of novel compounds. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, synthesized from corresponding 3-benzyloxy-β-lactams, were transformed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks. These served as precursors for constructing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines, as well as for the synthesis of novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones via intramolecular cyclization (Dao Thi et al., 2018).

Safety and Hazards

properties

IUPAC Name |

(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8)12-7-5-10-6-7;/h7-11H,1-6H2;1H/t8-,9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIMSWUHGFQISI-VTLYIQCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)OC2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)OC2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2867922.png)

![Tert-butyl N-[[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2867923.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2867924.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2867927.png)

![1,9-dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867934.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2867936.png)

![2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2867939.png)